![molecular formula C8H12O2 B598837 3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one CAS No. 154033-18-8](/img/structure/B598837.png)
3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one
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Overview
Description
3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one is a chemical compound with the molecular formula C8H12O2 . It is a product that can be obtained from certain chemical reactions .
Molecular Structure Analysis
The molecular structure of 3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one is represented by the formula C8H12O2 . This indicates that it consists of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving 3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one are not detailed in the available resources .Scientific Research Applications
Synthesis and Catalysis:
- Methods have been developed for the synthesis of dimethyl esters and vinyldihydrofurans using vinylcyclopropanes under the effect of Rh- and Pd-containing catalysts (Dzhemilev et al., 1990).
- A novel photochemical [3 + 2] cycloaddition reaction involving α,β-acetylenic ketones with simple olefins leads to the formation of vinyldihydrofurans (Hussain & Agosta, 1981).
Organic Polymerization:
- Research has investigated the organopolymerization of multifunctional γ-butyrolactone-based monomers, including bifunctional dihydrofuran-2(3H)-one, revealing complex reaction pathways and mechanisms (Tang & Chen, 2017).
Photolysis and Electrophilic Reactions:
- Studies have shown that the photolysis of derivatives of 3,3-dimethyl 5-alkynyl 3H-pyrazoles in the presence of vinyl ether or cyclopentadiene leads to cyclopropanic derivatives (Neumann & Geoffroy, 1983).
Medicinal Chemistry and Cancer Detection:
- A water-soluble near-infrared dye, incorporating a 3,3-dimethyl-5-sulfo-1-(4-sulfo-butyl)-3H-indol-2-yl vinyl derivative, was developed for cancer detection using optical imaging (Pham, Medarova & Moore, 2005).
Asymmetric Synthesis:
- Palladium-catalyzed asymmetric intramolecular allylation forming optically active vinylcyclopropane and vinyldihydrofurans has been achieved, demonstrating the potential of these compounds in stereocontrolled synthesis (Hayashi, Yamamoto & Ito, 1988).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-ethenyl-3,3-dimethyloxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-6-5-8(2,3)7(9)10-6/h4,6H,1,5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTFRUUFACGXTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1=O)C=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one |
Citations
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